An In-depth Technical Guide to trans-N,N'-Diacetylcyclohexane-1,2-diamine (CAS 70924-78-6)
An In-depth Technical Guide to trans-N,N'-Diacetylcyclohexane-1,2-diamine (CAS 70924-78-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-N,N'-Diacetylcyclohexane-1,2-diamine (CAS 70924-78-6), a chiral diamide with significant potential in synthetic chemistry. The document details its chemical and physical properties, provides a robust synthesis protocol, and explores its current and potential applications, particularly in the realm of asymmetric catalysis and as a versatile chemical building block. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: A Derivative of a Privileged Scaffold
trans-N,N'-Diacetylcyclohexane-1,2-diamine, also known as trans-1,2-Bis(acetamido)cyclohexane, belongs to a class of C₂-symmetric molecules derived from the well-established and highly versatile trans-1,2-diaminocyclohexane (DACH) scaffold. The parent DACH is a cornerstone in asymmetric synthesis, serving as a chiral auxiliary and a ligand for a multitude of stereoselective transformations.[1][2] The acetylation of the amino groups in trans-DACH yields a more sterically hindered and electronically modified derivative, opening avenues for new applications while also serving as a protective group strategy in multi-step syntheses.
The rigid cyclohexane backbone, combined with the defined trans stereochemistry of the two acetamido groups, imparts a well-defined three-dimensional structure. This conformational rigidity is a key attribute for its potential use in inducing stereoselectivity in chemical reactions. This guide will delve into the specific properties and synthetic utility of this N-acetylated derivative.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of trans-N,N'-Diacetylcyclohexane-1,2-diamine is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 70924-78-6 | [3][4][5] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [3][4][5] |
| Molecular Weight | 198.27 g/mol | [3][4][5] |
| Appearance | White to almost white powder or crystals | [3] |
| Melting Point | 270 °C (518 °F) | |
| Solubility | Soluble in Methanol | |
| Purity | >98.0% (GC) | [3][4] |
While extensive, publicly available spectroscopic data for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2.0 ppm), the methine protons of the cyclohexane ring adjacent to the nitrogen atoms (multiplets), and the methylene protons of the cyclohexane ring. The N-H protons of the amide groups would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the acetyl groups (in the range of 170 ppm), the methyl carbons of the acetyl groups (around 23 ppm), and the methine and methylene carbons of the cyclohexane ring.
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FTIR: The infrared spectrum will be dominated by strong absorption bands corresponding to the N-H stretching of the secondary amides (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl groups (the Amide I band, around 1640 cm⁻¹), and the N-H bending (the Amide II band, around 1550 cm⁻¹). The C-H stretching of the cyclohexane and methyl groups will be observed in the 2850-3000 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 198.27, with fragmentation patterns corresponding to the loss of acetyl groups and cleavage of the cyclohexane ring.
Synthesis of trans-N,N'-Diacetylcyclohexane-1,2-diamine
The synthesis of trans-N,N'-Diacetylcyclohexane-1,2-diamine is a straightforward acylation reaction starting from the commercially available trans-1,2-diaminocyclohexane. The following protocol outlines a general and reliable method.
Reaction Scheme:
A general synthesis workflow for the target compound.
Experimental Protocol:
Materials:
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trans-1,2-Diaminocyclohexane
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Acetic Anhydride
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Triethylamine (or another suitable base)
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolution of the Diamine: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,2-diaminocyclohexane (1 equivalent) in dichloromethane.
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Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir. The base is crucial to neutralize the acetic acid byproduct formed during the reaction.
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Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition helps to control the temperature.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acetic acid and anhydride) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
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The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure trans-N,N'-Diacetylcyclohexane-1,2-diamine as a white solid.
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Causality Behind Experimental Choices:
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The use of an aprotic solvent like dichloromethane ensures that the reactants are soluble and the solvent does not participate in the reaction.
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The addition of a base like triethylamine is essential to scavenge the acetic acid produced, driving the reaction to completion and preventing the protonation of the starting diamine, which would render it unreactive.
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Performing the initial addition of acetic anhydride at 0 °C helps to control the exothermicity of the acylation reaction, minimizing potential side reactions.
Applications in Research and Development
While specific, widespread applications of trans-N,N'-Diacetylcyclohexane-1,2-diamine are not extensively documented in the literature, its structural features suggest several potential areas of use, primarily stemming from the properties of its parent diamine.
4.1. Chiral Ligand Precursor in Asymmetric Catalysis
The parent trans-1,2-diaminocyclohexane is a "privileged ligand" in asymmetric catalysis, forming highly effective catalysts with various transition metals for a wide range of enantioselective reactions.[1][2] The N-acetylated derivative can be considered a protected form of the diamine. The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate the free diamine. This allows for the introduction of the chiral diamine late in a synthetic sequence or protects the amino groups during other transformations in the synthesis of more complex ligands.
Furthermore, the amide moieties themselves can act as coordinating groups. The oxygen atoms of the carbonyl groups can coordinate to metal centers, potentially leading to novel catalytic systems with different reactivity and selectivity profiles compared to the parent diamine complexes.
4.2. Building Block in Supramolecular Chemistry and Materials Science
The presence of two amide groups provides hydrogen bond donor and acceptor sites. This makes trans-N,N'-Diacetylcyclohexane-1,2-diamine an interesting building block for the construction of self-assembling systems and supramolecular architectures. The rigid cyclohexane core can act as a scaffold to orient the amide groups in a predictable manner, facilitating the formation of ordered structures such as gels, liquid crystals, or porous materials.
4.3. Intermediate in Pharmaceutical and Agrochemical Synthesis
Chiral diamines are important structural motifs in many biologically active compounds.[6] The N-acetylated derivative can serve as a key intermediate in the synthesis of complex pharmaceutical and agrochemical targets. The acetyl groups can be carried through several synthetic steps and then removed to unmask the primary amines for further functionalization.
Safety and Handling
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
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Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.[8]
Conclusion
trans-N,N'-Diacetylcyclohexane-1,2-diamine is a chiral molecule with a well-defined structure derived from a privileged scaffold in asymmetric synthesis. While its direct applications are still emerging, its potential as a protected diamine, a precursor to novel chiral ligands, and a building block in supramolecular chemistry is significant. This technical guide has provided a summary of its known properties, a detailed synthesis protocol, and an overview of its potential applications, aiming to equip researchers with the necessary information to explore the utility of this versatile compound in their own work.
References
- Apollo Scientific. (n.d.).
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CP Lab Safety. (n.d.). trans-N,N'-Diacetylcyclohexane-1,2-diamine, 5g, Each. Retrieved from [Link]
- Capot Chemical. (2018, August 21). MSDS of Trans-N1,N2-Dimethylcyclohexane-1,2-diamine.
-
Pure Synth. (n.d.). Trans-NN-Diacetylcyclohexane-12-Diamine 98.0%(GC). Retrieved from [Link]
- K. Lucyna, et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis.
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Wikipedia. (2023, November 29). trans-1,2-Diaminocyclohexane. In Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). trans-N,N''-Diacetylcyclohexane-1,2-diamine. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Diaminocyclohexane, trans-. Retrieved from [Link]
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NIST. (n.d.). trans-1,2-Cyclohexanediamine. In NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (n.d.). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.
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